2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a pyrrolidine ring, and a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluorinated Pyrimidine: The 6-ethyl-5-fluoropyrimidin-4-yl group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl carbenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Fluorinated pyrimidines are known for their antiviral and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(3-(pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the fluorine and ethyl groups, which may affect its biological activity.
2-Cyclopropyl-1-(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
2-Cyclopropyl-1-(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: Substitutes fluorine with chlorine, which can significantly change its reactivity and biological effects.
Uniqueness
The presence of the 6-ethyl-5-fluoropyrimidin-4-yl group in 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. The combination of a cyclopropyl group with a fluorinated pyrimidine is relatively rare, making this compound a valuable subject for further research.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-2-12-14(16)15(18-9-17-12)21-11-5-6-19(8-11)13(20)7-10-3-4-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZBBDBJQKJGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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